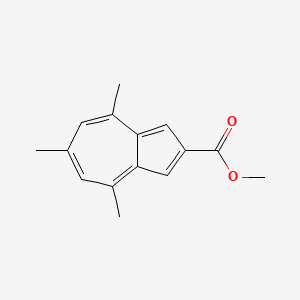
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is a chemical compound with the molecular formula C15H16O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester typically involves the esterification of 2-Azulenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester.
Guaiacol: Another aromatic compound with similar anti-inflammatory properties.
Thymol: A phenolic compound with antimicrobial activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the azulene ring, which imparts distinct chemical and biological properties. Its methyl ester group also enhances its solubility and reactivity compared to other azulene derivatives.
Eigenschaften
CAS-Nummer |
146678-98-0 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
methyl 4,6,8-trimethylazulene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-9-5-10(2)13-7-12(15(16)17-4)8-14(13)11(3)6-9/h5-8H,1-4H3 |
InChI-Schlüssel |
GLKMELABRRRBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C2C(=C1)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


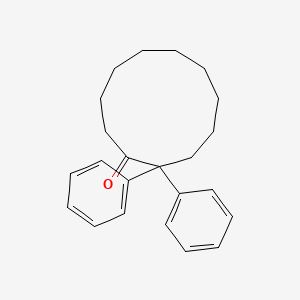


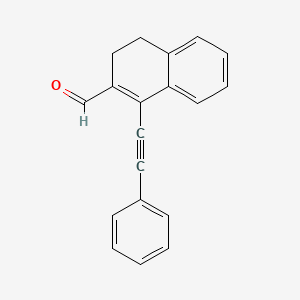
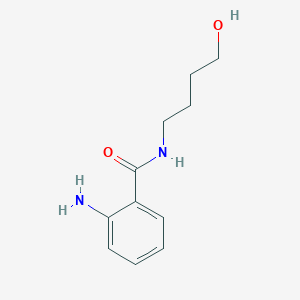
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)


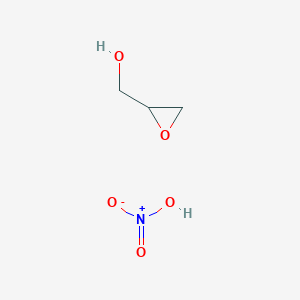

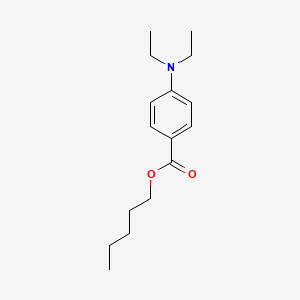
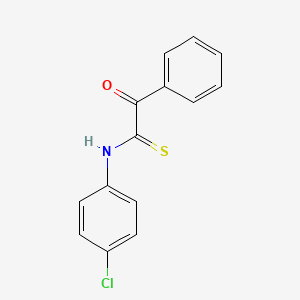
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)

